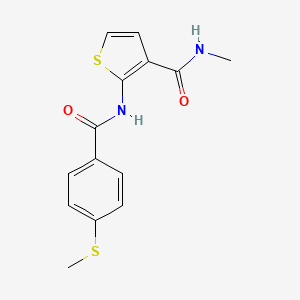

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide

Description

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a central thiophene ring substituted with a benzamido group at position 2 and a carboxamide group at position 2. The benzamido moiety contains a methylthio (-SCH₃) substituent at the para position, while the carboxamide nitrogen is methylated. This structure confers distinct physicochemical properties, such as moderate lipophilicity due to the methylthio group and enhanced metabolic stability from the N-methylation .

Properties

IUPAC Name |

N-methyl-2-[(4-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUNDCFLXPXHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acid derivatives. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, and other transition metals are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methylthio group in the target compound differentiates it from sulfonamide-containing analogs (e.g., compounds 16e–16h in ).

Stability and Metabolic Considerations

N-methylation in the carboxamide group of the target compound likely improves metabolic stability by blocking oxidative deamination, a common degradation pathway for primary amides. This contrasts with carbamate derivatives (e.g., 16e–16g ), which may undergo enzymatic hydrolysis, reducing their half-life .

Biological Activity

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, mechanisms of action, and research findings related to this compound.

1. Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : The thiophene structure is often synthesized via the Paal-Knorr method, using a 1,4-dicarbonyl compound and phosphorus pentasulfide.

- Introduction of the Benzamido Group : This involves reacting the thiophene derivative with a benzoyl chloride derivative in the presence of a base.

- Methylation : The final step is methylation of the amine group using methyl iodide and a base to yield the target compound.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Escherichia coli | 5.00 µg/mL |

| Mycobacterium smegmatis | 7.50 µg/mL |

| Candida albicans | 12.00 µg/mL |

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains like MRSA.

2.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve:

- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in a dose-dependent manner.

- Induction of Apoptosis : Flow cytometry assays indicate increased Annexin V positivity, suggesting that the compound triggers apoptotic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.

- Receptor Modulation : It can modulate receptor activity, leading to downstream effects that promote apoptosis or inhibit inflammatory responses.

4. Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Activity : A study demonstrated that thiophene derivatives can inhibit Hepatitis B Virus (HBV) replication in vitro, suggesting that similar compounds may have antiviral properties .

- Combination Therapies : Research indicates that combining this compound with existing antibiotics enhances efficacy against resistant bacterial strains.

- Toxicity Studies : Preliminary toxicity assessments show low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

5. Conclusion

This compound displays significant biological activity, particularly in antimicrobial and anticancer domains. Its synthesis is well-established, and ongoing research continues to explore its mechanisms of action and potential therapeutic applications. Future studies should focus on elucidating its full pharmacological profile and optimizing its efficacy and safety for clinical use.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the thiophene core. Key steps include:

- Amidation : Coupling 4-(methylthio)benzoyl chloride to the thiophene-3-carboxamide scaffold under anhydrous conditions.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for improved solubility and reaction efficiency .

- Temperature control : Reactions are conducted at reflux (80–100°C) to enhance kinetics while avoiding decomposition.

- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) ensures high purity.

Optimization focuses on yield improvements via catalyst screening (e.g., triethylamine for acid scavenging) and monitoring by TLC/HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

- 1H/13C NMR : Essential for confirming substituent positions and amide bond formation. Key signals include:

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .

- IR Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹ for amide C=O) and aromatic C-S vibrations (~680 cm⁻¹) .

Advanced: How does the methylthio substituent influence the compound’s biological activity, and what structural analogs have been explored to enhance potency?

Answer:

The methylthio group enhances lipophilicity, improving membrane permeability. Structural analogs (e.g., ethylsulfonyl or morpholinosulfonyl substitutions) show:

- Increased target affinity : Ethylsulfonyl derivatives inhibit Mycobacterium tuberculosis by binding Polyketide synthase 13 (Pks13) with IC50 values <1 μM .

- SAR insights : Replacing methylthio with electron-withdrawing groups (e.g., nitro) reduces activity, suggesting hydrophobic interactions dominate target binding .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times). For example, HepG2 cytotoxicity assays show ±15% variability due to passage number .

- Solubility differences : Use DMSO stocks at <0.1% v/v to avoid precipitation artifacts .

- Target specificity : Confirm target engagement via knockouts (e.g., CRISPR for Pks13 in TB studies) .

Advanced: What computational or experimental strategies are recommended to elucidate the compound’s mechanism of action?

Answer:

- Molecular docking : Model interactions with proposed targets (e.g., Pks13’s acyl carrier domain) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) for target validation .

- Metabolomics : Profile changes in mycobacterial mycolic acid levels post-treatment to confirm pathway disruption .

Basic: What are the compound’s physicochemical properties, and how do they impact experimental design?

Answer:

- Solubility : Moderate in DMSO (~10 mg/mL); poor aqueous solubility necessitates formulation with cyclodextrins or surfactants .

- Stability : Degrades at pH <4 (amide hydrolysis) or >60°C; store at -20°C under argon .

- LogP : Predicted ~3.1 (Schrödinger QikProp), indicating moderate blood-brain barrier penetration .

Advanced: How can researchers design derivatives to mitigate off-target effects observed in preliminary toxicity screens?

Answer:

- Bioisosteric replacement : Substitute the methylthio group with trifluoromethyl to reduce metabolic oxidation (e.g., CYP3A4 inhibition) .

- Prodrug strategies : Introduce ester moieties (e.g., ethyl carbamate) to enhance selectivity and reduce hepatic toxicity .

- Metabolite profiling : Use LC-MS to identify toxic intermediates and guide structural modifications .

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

- Antimicrobial : Broth microdilution (MIC against M. tuberculosis H37Rv) .

- Anticancer : MTT assay (72-hr exposure to HepG2/MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., Pks13 thioesterase activity) .

Advanced: What strategies optimize pharmacokinetic properties without compromising target affinity?

Answer:

- Halogenation : Introduce chlorine at the benzamido para-position to improve metabolic stability (t1/2 ↑30%) .

- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 2.5-fold increase) .

- PEGylation : Attach polyethylene glycol chains to the carboxamide to prolong circulation time .

Advanced: How can cryo-EM or X-ray crystallography aid in understanding target interactions?

Answer:

- Cryo-EM : Resolve compound-Pks13 complexes at 3.2 Å resolution to map binding pockets .

- X-ray crystallography : Identify hydrogen bonds between the amide carbonyl and Thr³⁰⁷ of the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.